molecular formula C28H16O5 B5241735 1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione

1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione

Cat. No.: B5241735
M. Wt: 432.4 g/mol
InChI Key: BDGITDADXOXMAM-UHFFFAOYSA-N
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Description

1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione is a complex organic compound featuring a dibenzofuran core with phenyl and oxo-phenylacetyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of dibenzofuran derivatives and phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as solvent-free reactions and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione stands out due to its unique combination of a dibenzofuran core with phenyl and oxo-phenylacetyl substituents.

Properties

IUPAC Name

1-[8-(2-oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O5/c29-25(17-7-3-1-4-8-17)27(31)19-11-13-23-21(15-19)22-16-20(12-14-24(22)33-23)28(32)26(30)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGITDADXOXMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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